molecular formula C12H10FNS B1272913 4-[(4-Fluorophenyl)sulfanyl]aniline CAS No. 24900-69-4

4-[(4-Fluorophenyl)sulfanyl]aniline

Cat. No. B1272913
CAS RN: 24900-69-4
M. Wt: 219.28 g/mol
InChI Key: LNYUNEQJZJOMBA-UHFFFAOYSA-N
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Patent
US09096599B2

Procedure details

Oxalyl chloride (1.68 mL, 19.59 mmol) and a catalytic amount of N,N-dimethylformamide are added to a pre-cooled (0° C.) suspension of 2-chloroisonicotinic acid (1.032 g, 6.55 mmol) in dichloromethane (350 mL). After the gas evolution ceases, the mixture is allowed to reach room temperature and is stirred for 1 h. The volatiles are then removed under reduced pressure. The residue obtained is dissolved in dichloromethane (150 mL) and the resulting solution is added to a pre-cooled (0° C.) solution of crude benzyl 5-(4-fluorophenylthio)spiro[indoline-3,4′-piperidine]-1-carboxylate (3.50 g, 42% wt/wt, 3.25 mmol) and N,N-diisopropylethylamine (1.65 mL, 9.64 mmol) in dichloromethane (400 mL). The reaction is stirred for 45 min at room temperature until complete conversion of the starting material is observed. The reaction mixture is washed with saturated aqueous sodium hydrogen carbonate (100 mL) and with brine (100 mL). The organic layer is dried over sodium sulphate, is filtered and is concentrated under reduced pressure. The yellow oil isolated is purified by column chromatography on silica gel (heptane/ethyl acetate 25 to 50% as eluent) to afford the desired product (1.58 g, 2.69 mmol, 83% yield) (HPLC-MS Method 2: retention time: 2.268 min, m/z 588.0).
Quantity
1.68 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.032 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Two
Name
benzyl 5-(4-fluorophenylthio)spiro[indoline-3,4′-piperidine]-1-carboxylate
Quantity
3.5 g
Type
reactant
Reaction Step Three
Quantity
1.65 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
83%

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.ClC1C=C(C=CN=1)C(O)=O.[F:17][C:18]1[CH:23]=[CH:22][C:21]([S:24][C:25]2[CH:26]=[C:27]3C4(CCNCC4)C[N:31](C(OCC4C=CC=CC=4)=O)[C:28]3=[CH:29][CH:30]=2)=[CH:20][CH:19]=1.C(N(CC)C(C)C)(C)C>ClCCl.CN(C)C=O>[F:17][C:18]1[CH:23]=[CH:22][C:21]([S:24][C:25]2[CH:26]=[CH:27][C:28]([NH2:31])=[CH:29][CH:30]=2)=[CH:20][CH:19]=1

Inputs

Step One
Name
Quantity
1.68 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.032 g
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=CN1
Name
Quantity
350 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
benzyl 5-(4-fluorophenylthio)spiro[indoline-3,4′-piperidine]-1-carboxylate
Quantity
3.5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)SC=1C=C2C(=CC1)N(CC21CCNCC1)C(=O)OCC1=CC=CC=C1
Name
Quantity
1.65 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
is stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
a pre-cooled
CUSTOM
Type
CUSTOM
Details
to reach room temperature
CUSTOM
Type
CUSTOM
Details
The volatiles are then removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
ADDITION
Type
ADDITION
Details
the resulting solution is added to
STIRRING
Type
STIRRING
Details
The reaction is stirred for 45 min at room temperature until complete conversion of the starting material
Duration
45 min
WASH
Type
WASH
Details
The reaction mixture is washed with saturated aqueous sodium hydrogen carbonate (100 mL) and with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
is filtered
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The yellow oil isolated
CUSTOM
Type
CUSTOM
Details
is purified by column chromatography on silica gel (heptane/ethyl acetate 25 to 50% as eluent)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)SC1=CC=C(N)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.69 mmol
AMOUNT: MASS 1.58 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.